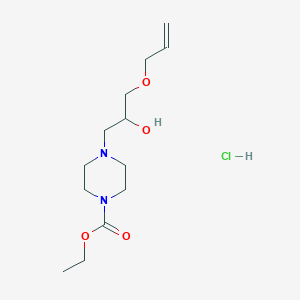![molecular formula C6H12ClNO4 B2996031 2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride CAS No. 2248333-12-0](/img/structure/B2996031.png)
2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride is an organic compound featuring a unique structure with a hydroxyoxolane ring. This compound is notable for its significant reactivity and versatile application across various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis procedures. One common method involves the use of precursors such as oxolane derivatives, subjected to conditions that promote amino acid formation. Key steps include:
Hydroxylation of oxolane.
Amination of the oxolane derivative.
Neutralization to achieve hydrochloride salt.
Industrial Production Methods: Industrial production typically scales up laboratory procedures, optimizing reaction conditions for higher yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to maximize efficiency.
Types of Reactions:
Oxidation: It can undergo oxidation to produce oxolane-based oxides.
Reduction: Hydrogenation reactions yield corresponding hydroxylamine derivatives.
Substitution: The hydroxy group can be substituted using various halogenating agents to produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and oxygen under controlled pH conditions.
Reduction: Catalysts like palladium on carbon are used in hydrogenation.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The reactions yield various substituted and modified oxolane derivatives, such as oxides, hydroxylamines, and halogenated compounds.
Applications De Recherche Scientifique
Chemistry: This compound serves as a key intermediate in the synthesis of complex organic molecules, enabling the study of reaction mechanisms and novel synthetic pathways.
Biology: It is used in biochemical studies for the development of enzyme inhibitors and as a probe to study biochemical pathways.
Medicine: In medicinal chemistry, it plays a role in the design and synthesis of potential therapeutic agents, particularly targeting metabolic enzymes.
Industry: Industrial applications include its use as a precursor in the manufacture of specialized polymers and materials with specific chemical properties.
Mécanisme D'action
Effects: The compound's hydroxy group and amino acid structure allow it to interact with various molecular targets, primarily enzymes and proteins.
Molecular Targets and Pathways: It predominantly targets enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. These interactions are essential for understanding its role in metabolic regulation and drug design.
Comparaison Avec Des Composés Similaires
3-Amino-4-hydroxybutanoic acid.
2-Amino-3-hydroxypropanoic acid.
4-Amino-3-hydroxybutanoic acid.
This compound's distinctive hydroxyoxolane structure and versatile reactivity underscore its significance in diverse scientific research areas.
Propriétés
IUPAC Name |
2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c8-5-3-11-2-4(5)7-1-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDOCEDJXHTVCY-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2995950.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)

![2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid](/img/structure/B2995954.png)

![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)
![N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)


![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)
![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)

